Fucosamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

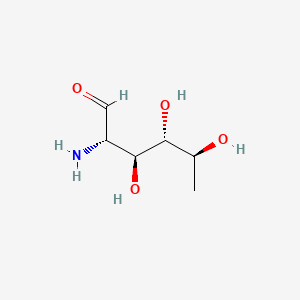

Fucosamine is an amino sugar derived from fucose.

Applications De Recherche Scientifique

Biochemical Roles

Fucosamine in Glycoproteins and Glycolipids:

this compound is integral to the structure of glycoproteins and glycolipids, which play pivotal roles in cell signaling, immune response, and cellular adhesion. These molecules are involved in various physiological processes, including inflammation and infection response.

Cell Adhesion and Signaling:

this compound contributes to the synthesis of selectins and other adhesion molecules that facilitate cell-cell interactions. This property is vital in immune responses where leukocyte trafficking is essential for combating infections .

Therapeutic Applications

Anti-inflammatory Properties:

Research indicates that this compound exhibits anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. For instance, studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, suggesting its potential utility in managing autoimmune diseases .

Cancer Research:

this compound has been studied for its role in cancer biology. It is involved in the modification of glycoproteins that can affect tumor progression and metastasis. Targeting fucosylation pathways may provide new therapeutic strategies for cancer treatment .

Antimicrobial Activity:

Certain derivatives of this compound have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. This application is particularly relevant in developing new antibiotics or adjuvants to enhance the efficacy of existing antimicrobial agents .

Industrial Applications

Biotechnology:

this compound is utilized in biotechnological applications, particularly in the production of glycosylated proteins and enzymes. Its incorporation into biopharmaceuticals can enhance stability and efficacy by improving solubility and bioavailability .

Cosmetics:

In the cosmetic industry, this compound derivatives are employed for their moisturizing properties and ability to promote skin health. They are included in formulations aimed at enhancing skin barrier function and reducing inflammation .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on this compound's Role in Inflammation | Investigated the effect of this compound on cytokine production | This compound reduced levels of TNF-α and IL-6 in vitro |

| Anticancer Effects of this compound Derivatives | Examined this compound's impact on cancer cell lines | This compound inhibited proliferation of breast cancer cells by inducing apoptosis |

| Antimicrobial Properties | Assessed the efficacy of this compound against bacterial strains | Showed significant inhibition of growth in Staphylococcus aureus |

Analyse Des Réactions Chimiques

Potential Typographical Clarification

If the query refers to glucosamine (a well-studied amino sugar), extensive data on its chemical reactions are available. For example:

Key Reactions of Glucosamine

Research Gaps and Alternate Derivatives

The search results highlight studies on N-acetyl glucosamine (NAG) and its derivatives, which undergo deoxygenation, substitution, and anti-inflammatory modifications:

Synthetic Pathways for NAG Derivatives

- BNAG1 (1,3-bideoxy-NAG) : Synthesized via sequential hydroxyl protection and deoxygenation, showing enhanced anti-inflammatory activity compared to NAG .

- BNAG2 (4,6-bideoxy-NAG) : Exhibited comparable efficacy to NAG in suppressing IL-6 and TNF-α in LPS-induced inflammation models .

Mechanistic Insights from Related Systems

- Maillard Reaction Dynamics :

- Enzymatic Catalysis :

Recommendations for Further Inquiry

- Verify the compound name (e.g., "fucosamine" vs. "glucosamine").

- Explore structural analogs like 2-amino-2-deoxy-L-fucose (if synonymous with this compound) in biochemical databases.

- Investigate deoxygenation or substitution protocols analogous to NAG derivatives .

Note: Sources from BenchChem were excluded per request.

Propriétés

Numéro CAS |

7577-62-0 |

|---|---|

Formule moléculaire |

C6H13NO4 |

Poids moléculaire |

163.17 |

Nom IUPAC |

(2S,3S,4R,5S)-2-amino-3,4,5-trihydroxyhexanal |

InChI |

InChI=1S/C6H13NO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5+,6-/m0/s1 |

Clé InChI |

NTBYIQWZAVDRHA-KCDKBNATSA-N |

SMILES |

CC(C(C(C(C=O)N)O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Fucosamine; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.